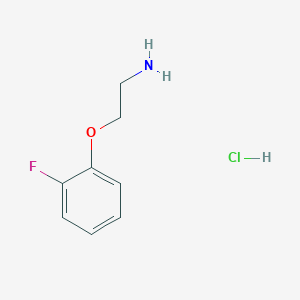

2-(2-Fluorophenoxy)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing 2-(2-Fluorophenoxy)ethanamine hydrochloride involves the reaction of 2-fluorophenol with 2-chloroethanamine hydrochloride. This reaction typically employs a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted phenoxyethanamines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, providing potential therapeutic avenues for conditions such as depression and anxiety. Research indicates that derivatives of this compound exhibit significant activity against resistant bacterial strains, suggesting its utility in developing new antibiotics as well .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems, especially serotonin receptors. Studies have shown that it acts as a biased agonist at serotonin receptors, which may lead to antidepressant-like effects. This property is particularly relevant for developing treatments for mood disorders .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatographic methods. It aids in the quantification of related amine compounds in complex mixtures, enhancing the quality control processes in drug manufacturing. Its unique chemical properties make it suitable for developing new analytical techniques .

Biochemical Studies

In biochemical research, this compound is used to explore receptor interactions and drug-receptor dynamics. Understanding these interactions is essential for designing more effective drugs with fewer side effects. The compound's ability to influence signaling pathways associated with neurotransmitter receptors is a focal point of many studies .

Material Science

The unique properties of this compound extend to material science, where it is investigated for creating specialized coatings and polymers. These materials can enhance performance in various industrial applications due to their chemical stability and functional characteristics .

Agrochemical Formulations

Research has also explored the use of this compound in agrochemical formulations, contributing to the development of more effective pest control agents with reduced environmental impact. Its potential applications in this field highlight its versatility beyond traditional pharmaceutical uses .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of this compound against resistant bacterial strains. In comparative assays, it demonstrated superior efficacy compared to traditional antibiotics .

Cytotoxic Effects in Cancer Models

In cancer research, evaluations using human monocytic leukemia cell lines (THP-1) revealed significant cytotoxic effects at micromolar concentrations. Flow cytometry analyses indicated increased apoptotic markers such as cleaved caspase-3 and p53 expression levels, suggesting its potential role in cancer therapy .

Neuropharmacological Potential

The interaction of the compound with serotonin receptors has been linked to its potential therapeutic effects for mood disorders. Studies show that biased agonism at the 5-HT1A receptor correlates with antidepressant-like outcomes in animal models .

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds based on their structure and effects:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(2-Fluorophenoxy)ethanamine HCl | 0.85 | Cytotoxicity against MCF-7 cells |

| 2-(3-Fluorophenoxy)ethanamine HCl | 1.75 | Moderate cytotoxicity |

| 2-(4-Fluorophenoxy)ethanamine HCl | 0.65 | Significant antimicrobial activity |

This table illustrates how subtle changes in the fluorine substituent's position can significantly influence biological activity and efficacy.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

2-(2-Fluorophenoxy)ethanamine hydrochloride can be compared with other similar compounds, such as:

- 2-(2-Furyl)ethanamine hydrochloride

- 1-(2-Propoxyphenyl)ethanamine hydrochloride

- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride

- 2-(8-Quinolinyloxy)ethanamine dihydrochloride

- 2-(Ethylsulfonyl)ethanamine hydrochloride

- 2-(Isopropylsulfonyl)ethanamine hydrochloride

- 2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate

- 2-(4-Fluorophenoxy)ethanamine methanesulfonate

- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities .

Actividad Biológica

2-(2-Fluorophenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-fluorophenol with 2-chloroethanamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is performed in polar aprotic solvents like dimethylformamide to achieve high yield and purity. The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-fluorophenoxy)ethanamine;hydrochloride |

| Molecular Formula | C8H10ClFNO |

| InChI | InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may bind to various receptors in the central nervous system, influencing neurotransmitter release and uptake. This modulation can lead to significant physiological effects, including potential psychoactive properties.

Biological Activity

The compound has been evaluated for its pharmacological effects, particularly in relation to neuropharmacology and enzyme interactions. Key findings include:

- Enzyme Activity : Studies have shown that this compound can affect enzyme activities involved in neurotransmission, which may contribute to its psychoactive effects.

- Antimicrobial Activity : In vitro studies have explored its efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : A study demonstrated that derivatives of this compound exhibited significant activity against neurotropic viruses, suggesting a potential role in antiviral therapies .

- Cytotoxicity Assessments : Research indicated that certain derivatives showed cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, compounds derived from this structure were tested against human leukemia and breast cancer cell lines, showing promising results .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenoxy group significantly influenced biological activity. Electron-donating groups enhanced potency against specific cancer cell lines, while halogen substitutions often reduced activity .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that may enhance its therapeutic potential. A comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral/Cytotoxic | Varies by derivative |

| 1-(4-Fluorophenyl)ethanamine | Moderate cytotoxicity | ~15 µM |

| 2-(4-Methoxyphenoxy)ethanamine | Lower activity | ~20 µM |

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQQAPLSWJXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.